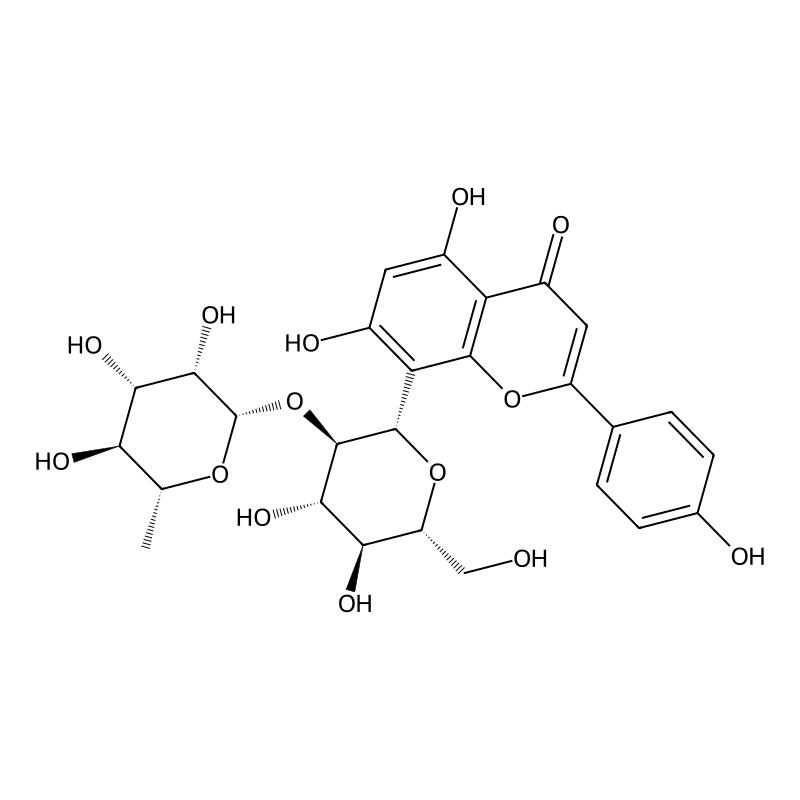

Vitexin 2''-O-rhamnoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vitexin 2''-O-rhamnoside (CAS 64820-99-1) is a highly purified diglycoside flavonoid, structurally defined as apigenin-8-C-glucoside-2''-O-rhamnoside. In industrial and analytical settings, it serves as a critical primary reference standard for the quantification and quality control of phytopharmaceuticals, most notably extracts of Crataegus (hawthorn) and Passiflora species. Characterized by a molecular weight of 578.5 g/mol and distinct UV absorption maxima (215, 271, 332 nm), this compound is procured primarily for its role in high-performance liquid chromatography (HPLC) workflows where absolute assay purity (≥98%) is required to meet stringent pharmacopeial compliance frameworks .

Substituting Vitexin 2''-O-rhamnoside with its aglycone (apigenin) or monoglycoside analog (vitexin) fundamentally compromises both analytical compliance and laboratory workflow efficiency. From a regulatory perspective, generic vitexin lacks the 2''-O-rhamnosyl moiety, resulting in a drastically different chromatographic retention time that cannot satisfy European Pharmacopoeia (EP) monographs requiring the specific rhamnoside marker for hawthorn extract standardization . Furthermore, the absence of the secondary sugar moiety in generic vitexin yields a compound with notoriously poor aqueous solubility, often necessitating alkaline conditions or complex nanocarrier formulations, whereas the diglycoside structure of Vitexin 2''-O-rhamnoside ensures rapid, high-concentration solubility in standard polar solvents .

Aqueous Solubility and Stock Formulation Efficiency

The addition of the rhamnose moiety structurally transforms the solubility profile of the flavonoid backbone. Vitexin 2''-O-rhamnoside demonstrates exceptional solubility in polar solvents, achieving concentrations up to 100 mg/mL (approx. 172.85 mM) in both water and ethanol . In stark contrast, the monoglycoside baseline (vitexin) exhibits poor aqueous solubility (often <2 mg/mL in neutral water), requiring DMSO, alkaline pH adjustments, or cyclodextrin complexation to remain in solution [1]. This >50-fold difference in aqueous solubility eliminates the need for complex solubilization protocols during the preparation of biological assay media or analytical stock solutions.

| Evidence Dimension | Aqueous and Ethanolic Solubility |

| Target Compound Data | Vitexin 2''-O-rhamnoside: 100 mg/mL in water/ethanol |

| Comparator Or Baseline | Vitexin: <2 mg/mL in neutral water (requires alkaline pH or carriers) |

| Quantified Difference | >50-fold increase in polar solvent solubility |

| Conditions | Standard laboratory conditions (neutral pH, 25°C) |

High aqueous solubility allows for the immediate preparation of stable, high-concentration stock solutions without the use of harsh solvents that could interfere with downstream biological assays.

Chromatographic Specificity for Pharmacopeial Compliance

In the quality control of complex botanical matrices, absolute chromatographic resolution is mandatory. Vitexin 2''-O-rhamnoside resolves completely from closely related analogs—such as vitexin-2''-O-glucoside, rutin, vitexin, and hyperoside—under standard isocratic RP-HPLC conditions (tetrahydrofuran/acetonitrile/phosphoric acid) [1]. The precise retention time of the 2''-O-rhamnoside peak is the legally mandated metric for quantifying flavonoid content in Crataegus extracts according to the European Pharmacopoeia (EP) . Utilizing a generic vitexin standard results in a completely different retention profile, leading to immediate compliance failure and inaccurate batch titration.

| Evidence Dimension | HPLC Retention and EP Compliance |

| Target Compound Data | Vitexin 2''-O-rhamnoside: Distinct retention peak, compliant with EP monographs |

| Comparator Or Baseline | Vitexin / Rutin: Different retention times, non-compliant for specific rhamnoside titration |

| Quantified Difference | Absolute baseline resolution from in-class analogs |

| Conditions | Isocratic RP-HPLC (C18 column, UV detection at 360 nm) |

Procurement of this exact standard is a strict regulatory requirement for the legal certification and batch release of commercial hawthorn-derived phytopharmaceuticals.

In Vitro Bioassay Benchmarking and Potency

Beyond analytical chemistry, Vitexin 2''-O-rhamnoside is utilized as a highly potent reference compound in pharmacological screening. In cellular models, it demonstrates strong, quantifiable bioactivity, such as the inhibition of DNA synthesis in MCF-7 breast cancer cell lines with an established IC50 of 17.5 μM . This specific quantitative benchmark allows researchers to use the compound as a reliable positive control when evaluating the anti-proliferative or immunomodulatory effects of novel flavonoid derivatives or crude plant extracts, ensuring assay reproducibility across different laboratory environments.

| Evidence Dimension | Inhibition of DNA synthesis (IC50) |

| Target Compound Data | Vitexin 2''-O-rhamnoside: IC50 = 17.5 μM |

| Comparator Or Baseline | Crude flavonoid extracts: Highly variable, often >50-100 μM equivalent |

| Quantified Difference | Specific, standardized micromolar potency |

| Conditions | MCF-7 cell line in vitro assay |

A defined IC50 value provides a reliable, highly soluble positive control for standardizing in vitro oncological and immunological screening assays.

European Pharmacopoeia (EP) Standardization of Phytopharmaceuticals

Because of its specific retention profile, this compound is the mandatory analytical standard for the batch release and quality control of Crataegus (hawthorn) leaf and flower extracts. It allows QA/QC laboratories to accurately calculate total flavonoid content as required by EP monographs .

Development of High-Resolution HPLC/LC-MS Methods

The structural similarity between vitexin-2''-O-rhamnoside and vitexin-2''-O-glucoside makes this compound an ideal system suitability standard for validating new chromatographic methods. It ensures that analytical columns and mobile phases can successfully resolve complex diglycoside mixtures [1].

Aqueous-Phase Pharmacological Screening

Thanks to its exceptional water solubility (100 mg/mL) compared to generic vitexin, this compound is perfectly suited for high-throughput in vitro screening (e.g., PI3K/Akt pathway modulation or MCF-7 inhibition) where the use of strong organic solvents like DMSO must be minimized to prevent solvent-induced cytotoxicity .